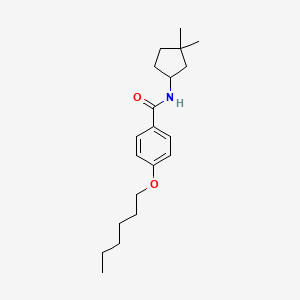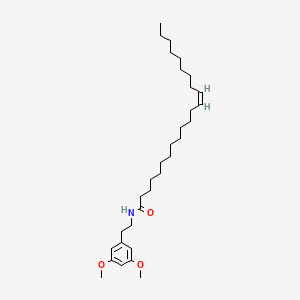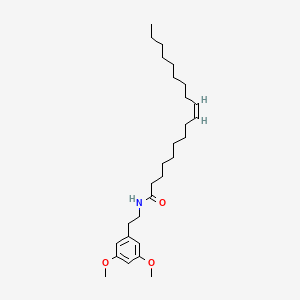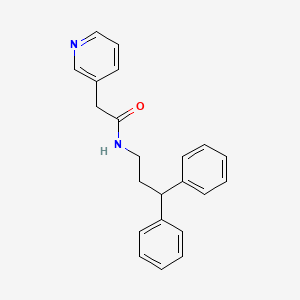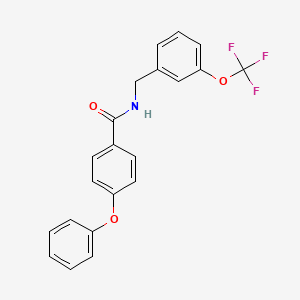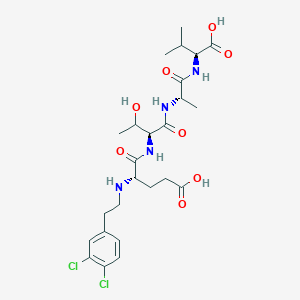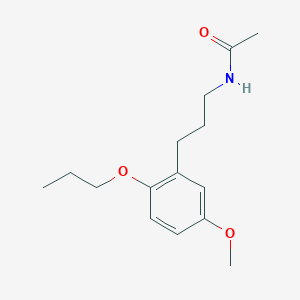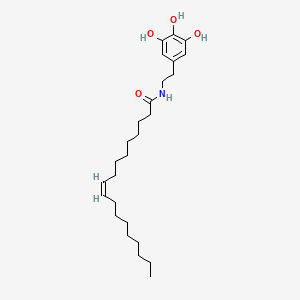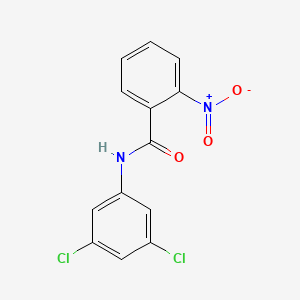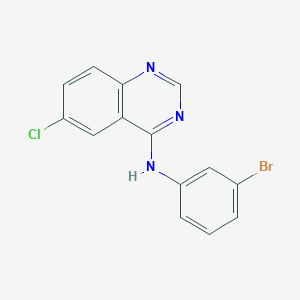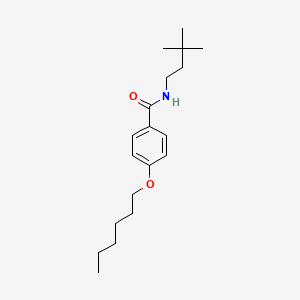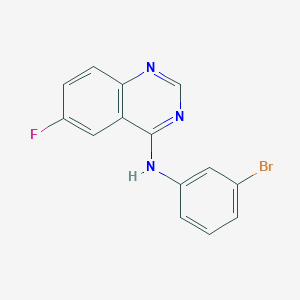
N-(3-phenoxy-4-pyridinyl)propanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenoxy-4-pyridinyl)propanesulfonamide typically involves the reaction of 3-phenoxy-4-pyridine with propanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product . The reaction can be represented as follows:
3-phenoxy-4-pyridine+propanesulfonyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-phenoxy-4-pyridinyl)propanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including inflammatory conditions and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-phenoxy-4-pyridinyl)propanesulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as prostaglandin G/H synthase 1 (COX-1), which plays a crucial role in the synthesis of prostanoids . By inhibiting COX-1, the compound can modulate inflammatory responses and other physiological processes .
Comparison with Similar Compounds
N-(3-phenoxy-4-pyridinyl)propanesulfonamide can be compared with other similar compounds, such as:
- N-(3-phenoxy-4-pyridinyl)ethanesulfonamide
- N-(3-phenoxy-4-pyridinyl)butanesulfonamide
- N-(3-phenoxy-4-pyridinyl)methanesulfonamide
These compounds share similar structural features but differ in the length of the alkyl chain attached to the sulfonamide group
Properties
Molecular Formula |
C14H16N2O3S |
|---|---|
Molecular Weight |
292.36 g/mol |
IUPAC Name |
N-(3-phenoxypyridin-4-yl)propane-1-sulfonamide |
InChI |
InChI=1S/C14H16N2O3S/c1-2-10-20(17,18)16-13-8-9-15-11-14(13)19-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,15,16) |
InChI Key |
LHXILNAQPGRTDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C=NC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


